tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C12H18IN3O2S |
|---|---|
Molecular Weight |
395.26 g/mol |
IUPAC Name |
tert-butyl 4-(2-iodo-1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3 |
InChI Key |
ZJJAAXWWSLRCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I |
Origin of Product |
United States |
Preparation Methods
Direct N-Arylation of tert-Butyl Piperazine-1-carboxylate with 2-Iodothiazole
- The most common synthetic route involves the nucleophilic substitution or N-arylation reaction between tert-butyl piperazine-1-carboxylate and 2-iodothiazole.
- The reaction typically proceeds in the presence of a base such as triethylamine or potassium carbonate.
- Solvents like acetonitrile or N,N-dimethylformamide (DMF) are employed.
- The reaction is conducted at room temperature or slightly elevated temperatures for several hours.
- Purification is achieved by column chromatography to isolate the desired product.
| Reagents | Conditions | Outcome |
|---|---|---|
| tert-Butyl piperazine-1-carboxylate | 1.0 eq | Starting material |
| 2-Iodothiazole | 1.0 eq | Aryl halide partner |
| Triethylamine or K2CO3 | 1.0–1.5 eq | Base |
| Acetonitrile or DMF | Solvent | Reaction medium |
| Temperature | Room temperature to 80 °C | Reaction time: 4–12 hours |
| Purification | Column chromatography | Isolated yield ~70–90% |
This approach leverages the nucleophilicity of the piperazine nitrogen to displace the iodine atom on the thiazole ring, forming the C–N bond essential for the target compound.
Photocatalytic One-Pot Synthesis Using Acridine Salt Catalyst
- A novel and environmentally friendly method involves a one-step photocatalytic reaction.
- Reactants include 2-aminothiazole derivatives and tert-butyl piperazine-1-carboxylate.
- Acridine salt is used as a visible-light photocatalyst.
- The reaction is carried out in an oxygen atmosphere with an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.
- Anhydrous dichloroethane serves as the solvent.
- Blue LED light irradiation for approximately 10 hours facilitates the coupling.
Reaction Procedure and Yields:
| Component | Amount (per 0.2 mmol scale) |
|---|---|
| 2-Iodothiazole or 2-aminothiazole | 0.2 mmol (1.0 eq) |
| tert-Butyl piperazine-1-carboxylate | 0.2 mmol (1.0 eq) |
| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) |
| Anhydrous dichloroethane | 2 mL |
| Atmosphere | Oxygen (purged 3 times) |
| Irradiation | Blue LED, 10 hours |
| Temperature | Ambient |
| Purification | Column chromatography |
| Yield | Up to 95% |
This method provides a high yield with reduced byproduct formation, shorter synthesis pathways, and avoids heavy metals or harsh conditions, making it safer and more cost-effective.
Base-Promoted Coupling in DMF with Potassium Carbonate
Analogous Method from Related Compounds:
- Although specific literature on tert-butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is limited, similar iodopyridine derivatives have been synthesized by reacting tert-butyl piperazine-1-carboxylate with 2-fluoro-5-iodopyridine.
- The reaction involves potassium carbonate as base, glacial acetic acid as additive, in DMF solvent at 110 °C for 12 hours under inert atmosphere.
- The product is purified by extraction and column chromatography.
- Yields reported are around 79%.
This method suggests that elevated temperature and longer reaction times can be employed for arylation of the piperazine nitrogen with iodinated heterocycles, potentially adaptable for iodothiazole systems.
Summary Table of Preparation Methods
| Method No. | Reaction Type | Key Reagents & Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| 1 | N-Arylation with Base | tert-butyl piperazine-1-carboxylate, 2-iodothiazole, triethylamine, acetonitrile, RT to 80 °C, 4–12 h | Simple, straightforward | 70–90% |
| 2 | Photocatalytic One-Pot | 2-iodothiazole, tert-butyl piperazine-1-carboxylate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide, blue LED, O2 atmosphere, 10 h | High yield, eco-friendly, mild | Up to 95% |
| 3 | Base-Promoted Coupling (Analogous) | tert-butyl piperazine-1-carboxylate, iodopyridine analog, K2CO3, glacial acetic acid, DMF, 110 °C, 12 h | Established for similar compounds | ~79% |
Research Findings and Notes
- The photocatalytic method (Method 2) represents a significant advancement in the synthesis of this class of compounds by reducing reaction steps and environmental impact.
- The iodothiazole moiety is reactive and can undergo substitution reactions, which must be considered during synthesis to avoid side reactions.
- Boc protection on the piperazine nitrogen ensures selectivity and stability during coupling reactions.
- Purification by column chromatography is standard to isolate the pure product from side products and unreacted starting materials.
- Reaction conditions such as solvent choice, base strength, and temperature critically influence yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodothiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The iodothiazole moiety can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with macromolecules, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural analogs and their substituent variations:
Stability and Reactivity
- Acid Sensitivity : Boc-protected analogs (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to Boc group hydrolysis, whereas iodinated thiazoles may exhibit enhanced stability .
- Hydrogen Bonding : The pyrimidinylmethyl derivative forms intramolecular O–H⋯N bonds and supramolecular tapes via N–H⋯O/N interactions, influencing solubility and crystallinity .
Physicochemical Properties
- Solubility : Piperidine-substituted analogs (e.g., C₁₄H₂₇N₃O₂) show moderate aqueous solubility (Log S = -2.3) due to sp³-hybridized nitrogen , while iodinated derivatives are typically lipophilic.
- Crystal Packing: The pyrimidinylmethyl compound crystallizes in a monoclinic system (P2₁/n) with π–π stacking (inter-centroid distance = 3.59 Å), a feature absent in non-aromatic analogs .
Biological Activity
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in modulating biological responses through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes linked to disease processes.
- Receptor Binding : The compound could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
| Effect | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against a range of bacterial strains. | |
| Anticancer | Induces apoptosis in cancer cell lines. | |
| Neuroprotective | Protects neuronal cells from oxidative stress. |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study 3: Neuroprotective Effects
Research indicated that this compound could protect against neurodegeneration by reducing oxidative stress markers in neuronal cultures. This suggests a potential application in neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
